![molecular formula C14H18ClN3O3 B2603349 N1-(3-chlorophenyl)-N2-(2-morpholinoethyl)oxalamide CAS No. 341006-69-7](/img/structure/B2603349.png)
N1-(3-chlorophenyl)-N2-(2-morpholinoethyl)oxalamide
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Description
N1-(3-chlorophenyl)-N2-(2-morpholinoethyl)oxalamide, commonly known as cloxyquin, is a synthetic compound that belongs to the class of quinoline derivatives. Cloxyquin has been extensively studied due to its potential applications in various fields, including medicine, agriculture, and material science.
Scientific Research Applications
Novel Synthetic Approaches
A study by Mamedov et al. (2016) presents a novel synthetic route to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, demonstrating the versatility of oxalamide compounds in synthesizing anthranilic acid derivatives and oxalamides through a one-pot approach. This method offers operational simplicity and high yields, providing a useful formula for the synthesis of related compounds (Mamedov et al., 2016).
Metal Complexation and Catalysis
Singh et al. (2000) explored the synthesis and complexation of N-{2-(4-methoxyphenyltelluro)ethyl}morpholine and its bis{2-(N-morpholino)ethyl}telluride derivatives with palladium(II) and mercury(II). These studies highlight the potential of morpholine derivatives in forming complexes that could have implications in catalysis and material science (Singh et al., 2000).
Ligand Design and Drug Discovery
The discovery of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide as a selective σ1 receptor ligand by Navarrete-Vázquez et al. (2016) illustrates the application of morpholine derivatives in medicinal chemistry, particularly in the design of ligands with potential therapeutic effects. This compound demonstrated significant σ1 receptor affinity and selectivity, highlighting its potential in drug discovery (Navarrete-Vázquez et al., 2016).
Catalytic Applications
A study on Rhodium(III) complexes with N-{2-(arylseleno/telluro)ethyl}morpholine by Singh et al. (2010) demonstrates the application of morpholine derivatives in catalysis, particularly in the efficient catalysis of transfer hydrogenation reactions. This highlights the utility of such compounds in facilitating chemical transformations with high turnover numbers and rates (Singh et al., 2010).
properties
IUPAC Name |
N'-(3-chlorophenyl)-N-(2-morpholin-4-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O3/c15-11-2-1-3-12(10-11)17-14(20)13(19)16-4-5-18-6-8-21-9-7-18/h1-3,10H,4-9H2,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNVOTXCYFLTET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C(=O)NC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-chlorophenyl)-N2-(2-morpholinoethyl)oxalamide |
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